4-Chloro-6-(methylthio)quinazoline

Descripción general

Descripción

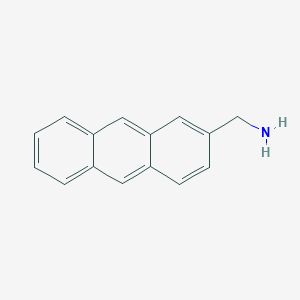

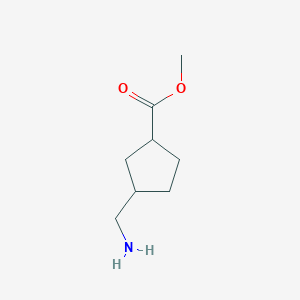

“4-Chloro-6-(methylthio)quinazoline” is an organic compound with a molecular weight of 210.68 g/mol. It has the molecular formula C9H7ClN2S .

Synthesis Analysis

Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .

Chemical Reactions Analysis

Quinazoline derivatives have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .

Physical And Chemical Properties Analysis

The empirical formula of “4-Chloro-6-(methylthio)quinazoline” is C9H7ClN2S . It has a molecular weight of 210.68 g/mol.

Aplicaciones Científicas De Investigación

1. Pharmacological Properties and Therapeutic Benefits

4-Chloro-6-(methylthio)quinazoline has been explored for its pharmacological properties, particularly as a histamine H4 receptor inverse agonist. This receptor is associated with various allergic and inflammatory responses. A study by Smits et al. (2008) discovered quinazoline-containing H4R compounds showing potential as human H4R inverse agonists and possessing affinity for the human histamine H1 receptor. These compounds, including 6-chloro derivatives, could offer dual action in allergy and inflammation treatments due to their unique receptor binding profile (Smits et al., 2008).

2. Anti-Inflammatory and Antimicrobial Applications

The modification of 4-chloro-6-(methylthio)quinazoline derivatives has been researched for antimicrobial, analgesic, and anti-inflammatory properties. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, demonstrating significant antimicrobial, analgesic, and anti-inflammatory activities. This research suggests the relevance of 4-chloro-6-(methylthio)quinazoline in developing treatments for microbial diseases and inflammatory conditions (Dash et al., 2017).

3. Anticancer Potential

4-Chloro-6-(methylthio)quinazoline derivatives have shown potential in anticancer research. Noolvi and Patel (2013) synthesized 2,3,7-trisubstituted quinazoline derivatives and demonstrated their effectiveness against EGFR-tyrosine kinase, which is crucial in cancer treatment strategies. This research suggests the role of 4-chloro-6-(methylthio)quinazoline in developing new antitumor agents (Noolvi & Patel, 2013).

4. Chemical Synthesis and Modification

The chemical synthesis and modification of 4-chloro-6-(methylthio)quinazoline have been a subject of interest for creating derivatives with varied applications. Smith et al. (2005) described the lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines, highlighting the versatility of this compound in synthesizing a range of derivatives (Smith et al., 2005).

Safety And Hazards

Direcciones Futuras

Quinazoline is an essential scaffold, known to be linked with various biological activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Propiedades

IUPAC Name |

4-chloro-6-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNIOBPSAXMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295799 | |

| Record name | 4-Chloro-6-(methylthio)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(methylthio)quinazoline | |

CAS RN |

155960-93-3 | |

| Record name | 4-Chloro-6-(methylthio)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(methylthio)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.